molecular formula C9H9Cl3IN3 B051112 p-Iodoclonidine hydrochloride CAS No. 108294-57-1

p-Iodoclonidine hydrochloride

Cat. No.: B051112
CAS No.: 108294-57-1
M. Wt: 392.4 g/mol
InChI Key: ULCGXOSKNHMYAX-UHFFFAOYSA-N
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Description

P-Iodoclonidine hydrochloride is also known as 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride .


Synthesis Analysis

The synthesis of this compound can be achieved from Benzamide, N-[[(2,6-dichloro-4-iodophenyl)amino]thioxomethyl]- .


Molecular Structure Analysis

The molecular formula of this compound is C9H9Cl3IN3 . The IUPAC name is N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride . The InChI is 1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 392.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . The exact mass is 390.89068 g/mol . It appears as a solid and is soluble in water .

Scientific Research Applications

  • Radiopharmaceutical Synthesis and Characterization : p-Iodoclonidine hydrochloride is used in the synthesis of radiolabeled compounds. Filer and Ahern (2001) synthesized [phenyl-3H] clonidine hydrochloride using p-iodoclonidine as a precursor. This process is significant for creating high-specific-activity radiopharmaceuticals, useful in diagnostic imaging and other medical applications (Filer & Ahern, 2001).

  • Ophthalmological Studies : Studies have evaluated p-aminoclonidine hydrochloride (a related compound) for its efficacy in reducing intraocular pressure (IOP) in normal volunteers. Abrams et al. (1987) noted its effectiveness in lowering IOP without significant cardiovascular effects, highlighting its potential use in glaucoma treatment (Abrams et al., 1987).

  • Neuropharmacological Research : p-Iodoclonidine has been studied as a probe for identifying α2-adrenergic receptor sites, as mentioned by Counsell, Dort, and Neubig (1990). Its binding properties make it useful in neurological research and imaging techniques like positron emission tomography or computer-assisted tomography (Counsell et al., 1990).

  • Investigations in Major Depression : The binding properties of p-iodoclonidine to α2-adrenoceptors have been researched in the context of major depression. Ordway et al. (2003) studied its specific binding in the locus coeruleus in major depression subjects, providing insights into the neurochemical changes associated with this condition (Ordway et al., 2003).

Safety and Hazards

When handling p-Iodoclonidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers One relevant paper discusses the use of familial dysautonomia induced pluripotent stem cells to identify compounds that rescue IKBKAP expression . Another paper discusses the synthesis and characterization of [phenyl‐3H] clonidine hydrochloride .

Properties

IUPAC Name

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGXOSKNHMYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910676
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108294-53-7
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Iodoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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